molecular formula C17H19N3O2S B2763457 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034276-46-3

2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2763457
CAS No.: 2034276-46-3
M. Wt: 329.42
InChI Key: OCSIXZFOGCXVQR-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an ethylthio group and a hexahydrocinnolinyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an appropriate amine under basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution, where a thiol reacts with an ethyl halide in the presence of a base.

    Synthesis of the Hexahydrocinnolinyl Moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions to form the hexahydrocinnolinyl ring system.

    Coupling Reactions: Finally, the hexahydrocinnolinyl moiety is coupled with the benzamide core through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the hexahydrocinnolinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored as therapeutic agents. The presence of the benzamide and hexahydrocinnolinyl moieties suggests potential interactions with biological targets, which could lead to the development of new drugs.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The ethylthio group might enhance lipophilicity, aiding in membrane permeability, while the benzamide and hexahydrocinnolinyl moieties could facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(Ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydroquinolin-6-yl)benzamide: Similar structure but with a hexahydroquinolinyl moiety instead of a hexahydrocinnolinyl moiety.

Uniqueness

The uniqueness of 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide lies in its specific combination of functional groups and ring systems, which may confer distinct chemical reactivity and biological activity compared to its analogs. The ethylthio group, in particular, could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-ethylsulfanyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-23-15-6-4-3-5-13(15)17(22)18-12-7-8-14-11(9-12)10-16(21)20-19-14/h3-6,10,12H,2,7-9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSIXZFOGCXVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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